N-Cyclohexanecarbonyltetradecylamine N-Cyclohexanecarbonyltetradecylamine Numerous analogs of fatty acyl ethanolamides potentiate the intrinsic biological activity of endocannabinoids. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. However, Ueda, et al. has recently cloned another amidase, the acidic PEAase that promotes the hydrolysis of palmitoylethanolamide. N-Cyclohexanecarbonyltetradecylamine is an analog of N-cyclohexanecarbonyl-pentadecylamine, a selective inhibitor of acidic PEAase with an IC50 value of 4.5 µM, that contains 1 less carbon in the alkyl chain. The biological activity of N-cyclohexanecarbonyltetradecylamine has not been documented.
Brand Name: Vulcanchem
CAS No.: 1215071-05-8
VCID: VC0044897
InChI: InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23)
SMILES: CCCCCCCCCCCCCCNC(=O)C1CCCCC1
Molecular Formula: C21H41NO
Molecular Weight: 323.6

N-Cyclohexanecarbonyltetradecylamine

CAS No.: 1215071-05-8

Cat. No.: VC0044897

Molecular Formula: C21H41NO

Molecular Weight: 323.6

* For research use only. Not for human or veterinary use.

N-Cyclohexanecarbonyltetradecylamine - 1215071-05-8

Specification

Description Numerous analogs of fatty acyl ethanolamides potentiate the intrinsic biological activity of endocannabinoids. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. However, Ueda, et al. has recently cloned another amidase, the acidic PEAase that promotes the hydrolysis of palmitoylethanolamide. N-Cyclohexanecarbonyltetradecylamine is an analog of N-cyclohexanecarbonyl-pentadecylamine, a selective inhibitor of acidic PEAase with an IC50 value of 4.5 µM, that contains 1 less carbon in the alkyl chain. The biological activity of N-cyclohexanecarbonyltetradecylamine has not been documented.
CAS No. 1215071-05-8
Molecular Formula C21H41NO
Molecular Weight 323.6
Standard InChI InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23)
Standard InChI Key MIHNEWQWEUOBSN-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCNC(=O)C1CCCCC1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator